3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid
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Overview
Description
3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid: is an organic compound that belongs to the class of phenylbutanoic acids It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of boronic acids with halides. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylbutanoic acids.
Scientific Research Applications
Chemistry: 3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules .
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Methyl-2-(phenylsulfonamido)butanoic acid
Comparison: Compared to similar compounds, 3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid is unique due to the presence of both a methyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H13F3O2 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
3-methyl-2-[2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C12H13F3O2/c1-7(2)10(11(16)17)8-5-3-4-6-9(8)12(13,14)15/h3-7,10H,1-2H3,(H,16,17) |
InChI Key |
ATBLQNFTFIHULG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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